REACTION_CXSMILES
|
[CH3:1][C:2]1[C:7](N)=[C:6]([CH3:9])[CH:5]=[CH:4][C:3]=1[B:10]([OH:12])[OH:11].B(O)O.CC1C=C(C)C=CC=1Br.[N+:25]([O-:28])(O)=[O:26].C(O)(C(F)(F)F)=O.CC1C=C(C)C=CC=1B(O)O>>[CH3:1][C:2]1[CH:7]=[C:6]([CH3:9])[C:5]([N+:25]([O-:28])=[O:26])=[CH:4][C:3]=1[B:10]([OH:11])[OH:12]
|
Name
|
2,4-dimethyl-3-amino-phenyl boronic acid
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1N)C)B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
B(O)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)Br
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[N+](=O)(O)[O-]
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Name
|
|
Quantity
|
150 mg
|
Type
|
reactant
|
Smiles
|
CC1=C(C=CC(=C1)C)B(O)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-40 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The starting material was prepared
|
Type
|
TEMPERATURE
|
Details
|
to warm slightly to −35° C.
|
Type
|
ADDITION
|
Details
|
ice was added
|
Type
|
FILTRATION
|
Details
|
the heterogenous mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
extracted with 3N NaOH (aq) (1 ml)
|
Type
|
EXTRACTION
|
Details
|
back extracted with EtOAc (3×5 ml)
|
Type
|
WASH
|
Details
|
The pooled organics were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried with Na2SO4
|
Type
|
CUSTOM
|
Details
|
decanted
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=C1)C)[N+](=O)[O-])B(O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 93 mg | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |